molecular formula C17H10N4O5S B11188636 2-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione

2-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione

Cat. No.: B11188636
M. Wt: 382.4 g/mol
InChI Key: KPRZEUOOVFEFSW-UHFFFAOYSA-N
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Description

2-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-5-(4-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that features a thiadiazole ring, a nitrophenoxy group, and an isoindole-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-5-(4-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multiple steps, starting with the preparation of the thiadiazole ring and the isoindole-dione core. The nitrophenoxy group is then introduced through a nucleophilic substitution reaction. Common reagents used in these reactions include thionyl chloride, hydrazine hydrate, and nitrophenol derivatives. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-5-(4-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitro group to an amine, altering the compound’s properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-containing compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

2-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-5-(4-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-5-(4-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition or activation of specific biochemical processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-5-(4-AMINOPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE: Similar structure but with an amino group instead of a nitro group.

    2-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-5-(4-HYDROXYPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE: Contains a hydroxyl group instead of a nitro group.

Uniqueness

The presence of the nitrophenoxy group in 2-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-5-(4-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE imparts unique electronic and steric properties, influencing its reactivity and potential applications. This makes it distinct from similar compounds with different substituents.

Properties

Molecular Formula

C17H10N4O5S

Molecular Weight

382.4 g/mol

IUPAC Name

2-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(4-nitrophenoxy)isoindole-1,3-dione

InChI

InChI=1S/C17H10N4O5S/c1-9-18-19-17(27-9)20-15(22)13-7-6-12(8-14(13)16(20)23)26-11-4-2-10(3-5-11)21(24)25/h2-8H,1H3

InChI Key

KPRZEUOOVFEFSW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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